(4-Ethylphenyl)(quinolin-3-yl)methanone
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Overview
Description
(4-Ethylphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C18H15NO It consists of a quinoline ring attached to a methanone group, which is further connected to a 4-ethylphenyl group
Mechanism of Action
Target of Action
3-(4-Ethylbenzoyl)quinoline, also known as 4-(4-Ethylbenzoyl)quinoline, is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .
Mode of Action
Quinolines exert their bactericidal effect by interfering with a bacterium’s ability to make DNA (replication) . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction with its targets leads to the inhibition of bacterial growth.
Biochemical Pathways
Quinolines in general are known to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption of DNA synthesis affects various downstream processes essential for bacterial growth and survival.
Pharmacokinetics
Quinolones, a class of drugs that includes quinoline derivatives, are known for their excellent tissue penetration . They are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of the action of 3-(4-Ethylbenzoyl)quinoline is the inhibition of bacterial growth. By interfering with DNA synthesis, it prevents bacteria from replicating and producing essential proteins, leading to their death .
Safety and Hazards
According to the safety data sheet, 4-(4-Ethylbenzoyl)quinoline is classified as having acute toxicity when ingested or in contact with skin. It can cause skin irritation and serious eye irritation. It is also suspected of causing genetic defects and may cause cancer. It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .
Future Directions
Quinoline and its functionalized derivatives have been highlighted for their medicinal potential and pharmacological applications. They have been used in various therapeutic agents and have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, and antibacterial activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents and could open new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-ethylbenzoyl chloride with quinoline-3-carboxaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: (4-Ethylphenyl)(quinolin-3-yl)methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
(4-Ethylphenyl)(quinolin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to investigate the interactions of quinoline derivatives with various biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(quinolin-3-yl)methanone: Similar structure but with a methoxy group instead of an ethyl group.
(4-Phenyl)(quinolin-3-yl)methanone: Lacks the ethyl group on the phenyl ring.
(4-Ethylphenyl)(quinolin-3-yl)methanol: Reduced form of the methanone compound.
Uniqueness
(4-Ethylphenyl)(quinolin-3-yl)methanone is unique due to the presence of both the quinoline and 4-ethylphenyl groups, which confer specific electronic and steric properties. These properties make it suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .
Properties
IUPAC Name |
(4-ethylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-15-5-3-4-6-17(15)19-12-16/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGKHYDEZFGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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